2-(4-chlorophenoxy)-2-methyl-N-[3-(1,2-oxazol-4-yl)propyl]propanamide
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Overview
Description
2-(4-chlorophenoxy)-2-methyl-N-[3-(1,2-oxazol-4-yl)propyl]propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a chlorophenoxy group, an isoxazole ring, and a propyl chain, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-2-methyl-N-[3-(1,2-oxazol-4-yl)propyl]propanamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the chlorophenoxy group: This can be achieved by reacting 4-chlorophenol with an appropriate alkylating agent under basic conditions.
Introduction of the isoxazole ring: This step involves the cyclization of a suitable precursor, such as an α,β-unsaturated carbonyl compound, with hydroxylamine.
Coupling of the isoxazole and chlorophenoxy groups: This can be done using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Final amidation step: The final step involves the reaction of the intermediate with 2-methylpropanoyl chloride to form the desired amide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-2-methyl-N-[3-(1,2-oxazol-4-yl)propyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(4-chlorophenoxy)-2-methyl-N-[3-(1,2-oxazol-4-yl)propyl]propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-2-methyl-N-[3-(1,2-oxazol-4-yl)propyl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenoxy)-N-(3-(isoxazol-4-yl)propyl)-2-methylbutanamide
- 2-(4-chlorophenoxy)-N-(3-(isoxazol-4-yl)propyl)-2-methylpentanamide
Uniqueness
Compared to similar compounds, 2-(4-chlorophenoxy)-2-methyl-N-[3-(1,2-oxazol-4-yl)propyl]propanamide may exhibit unique properties due to the specific arrangement of its functional groups
Properties
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-N-[3-(1,2-oxazol-4-yl)propyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O3/c1-16(2,22-14-7-5-13(17)6-8-14)15(20)18-9-3-4-12-10-19-21-11-12/h5-8,10-11H,3-4,9H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHHFHWRKBSTXDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCCCC1=CON=C1)OC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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